molecular formula C10H10N2O3 B3301316 Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate CAS No. 908271-38-5

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

Cat. No. B3301316
CAS RN: 908271-38-5
M. Wt: 206.20 g/mol
InChI Key: CEOKPOBBMCBNGJ-UHFFFAOYSA-N
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Description

Furan derivatives are important building blocks in organic chemistry and are found in various natural sources, most in plants, algae, and microorganisms . They also serve as structural motifs in biologically active molecules .


Synthesis Analysis

Polysubstituted furans can be prepared from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination . This method can be extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For instance, they can undergo inter- or intramolecular Diels–Alder/retro-Diels–Alder reactions with electron-poor alkynes to generate polysubstituted furans . The addition/oxidative cyclization of alkyl alkynoates with carbonyl compounds in the presence of metal can also lead to polysubstituted furans .

Future Directions

The synthesis and study of furan derivatives is an active area of research due to their importance in organic chemistry and potential biological activity . Future research may focus on developing more efficient synthesis methods and exploring the biological activity of new furan derivatives.

properties

IUPAC Name

ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(13)8-5-11-12-9(8)7-3-4-14-6-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOKPOBBMCBNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699864
Record name Ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(furan-3-YL)-1H-pyrazole-4-carboxylate

CAS RN

908271-38-5
Record name Ethyl 5-(furan-3-yl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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